molecular formula C6H9BrO B2629549 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2305254-69-5

4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B2629549
CAS No.: 2305254-69-5
M. Wt: 177.041
InChI Key: WTANHVUQECOVPV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane is a type of bicyclo[2.1.1]hexane, which is a saturated bicyclic structure . These structures are increasingly important in the development of bio-active compounds .


Synthesis Analysis

The synthesis of this compound involves an efficient and modular approach . The strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures . They are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .


Chemical Reactions Analysis

The chemical reactions of this compound involve the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations .

Scientific Research Applications

Catalytic Oxidation and Chemical Synthesis

The catalytic oxidation of cyclohexene, a process related to the synthesis and functionalization of complex organic molecules like 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane, underpins its utility in producing a variety of industrially significant compounds. These compounds, including various oxabicyclo intermediates, serve as key elements in the synthesis of pharmaceuticals, polymers, and other advanced materials. The selective catalytic oxidation of cyclohexene illustrates the potential of utilizing such intermediates in targeted chemical synthesis, highlighting their value in developing new chemical entities and materials with specific properties for industrial application (Cao et al., 2018).

Environmental Impact and Safety

The environmental distribution and impact of brominated compounds, including those related to this compound, have been extensively studied. These compounds, often used as flame retardants, have raised concerns regarding their ubiquity in the environment and potential health implications. Research on hexabromocyclododecanes (HBCDs) exemplifies the need for understanding the environmental fate, human exposure, and safety profiles of brominated organic compounds. This body of work underscores the importance of developing safer, more sustainable chemical processes and compounds (Covaci et al., 2006).

Green Chemistry and Solvent Replacement

The quest for sustainable and environmentally friendly solvents in chemical synthesis has led to the evaluation of alternatives to traditional petrochemical solvents. Research into bio-based solvents, such as 2-methyloxolane (2-MeOx), proposes a viable substitute for hexane in the extraction of natural products. This shift towards green chemistry emphasizes the role of this compound-related methodologies in enhancing the sustainability of chemical processes. The adoption of green solvents is critical in minimizing the environmental footprint of chemical manufacturing and processing, aligning with global sustainability goals (Rapinel et al., 2020).

Advanced Materials and Technology

The development of advanced materials, including those derived from or involving the chemistry of this compound, plays a crucial role in various technological applications. Research into hexaazatriphenylene (HAT) derivatives showcases the potential of constructing novel molecular architectures for use in electronics, sensors, and energy storage. The exploration of these materials underscores the intersection of organic synthesis, materials science, and technology, highlighting the significance of this compound in the advancement of new materials and devices (Segura et al., 2015).

Mechanism of Action

The mechanism of action for the addition of halogen to alkenes involves the electron pairs transferred in a way that is different to what we are familiar with, and the formation of the cyclic halonium ion intermediate .

Future Directions

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view . Therefore, there is a potential for future research in this area to explore new chemical spaces and develop new bio-active compounds .

Properties

IUPAC Name

4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-3-6-1-5(2-6)8-4-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTANHVUQECOVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CO2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305254-69-5
Record name 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane
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